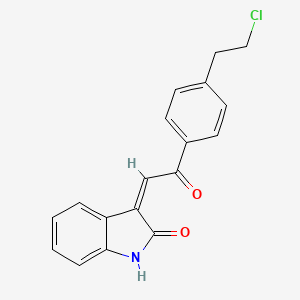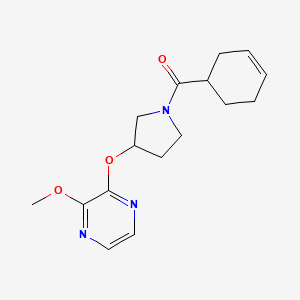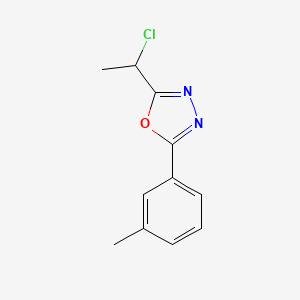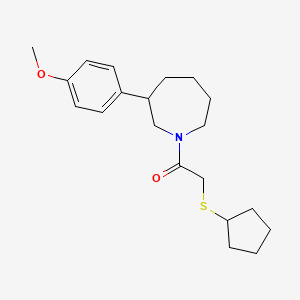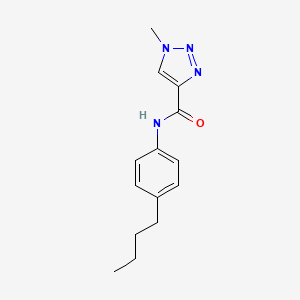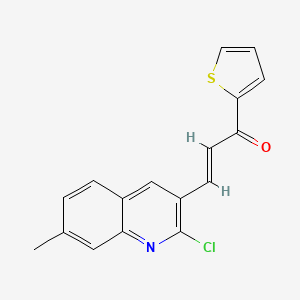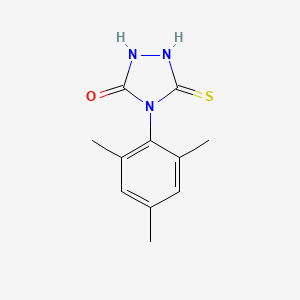
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: is a chemical compound with a complex structure that includes a triazolidinone ring and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide in the presence of a base to form the intermediate 2,4,6-trimethylphenylhydrazine-1,2,4-triazolidin-3-one . This intermediate is then further reacted with sulfur to introduce the sulfanyl group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can undergo various types of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The triazolidinone ring can be reduced to form a different heterocyclic structure.
Substitution: : The compound can undergo nucleophilic substitution reactions at the triazolidinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can be employed.
Major Products Formed
Oxidation: : Formation of This compound sulfoxide or sulfone .
Reduction: : Formation of This compound reduced derivatives .
Substitution: : Formation of substituted triazolidinone derivatives .
Applications De Recherche Scientifique
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be explored for its potential as a therapeutic agent.
Medicine: : It could be investigated for its pharmacological properties and potential use in drug development.
Industry: : The compound might find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The exact mechanism by which 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving its sulfanyl group and triazolidinone ring. Further research would be needed to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can be compared to other similar compounds, such as:
Triazolidinones: : These compounds share the triazolidinone ring structure but may differ in their substituents.
Sulfanyl-containing heterocycles: : Compounds with similar sulfanyl groups but different core structures.
The uniqueness of This compound lies in its specific combination of the triazolidinone ring and the sulfanyl group, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
5-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-4-7(2)9(8(3)5-6)14-10(15)12-13-11(14)16/h4-5H,1-3H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHVZUFAZTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)
![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)
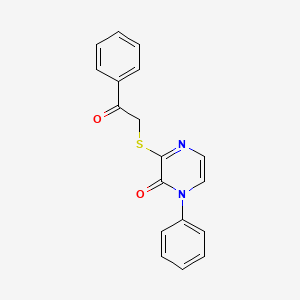
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

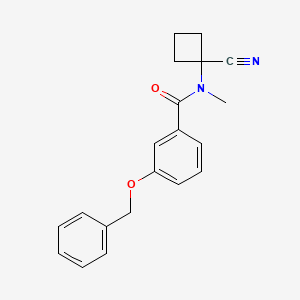
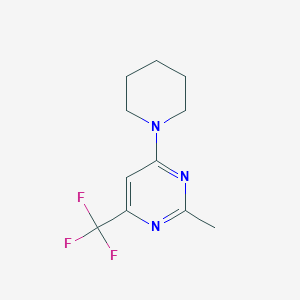
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)
